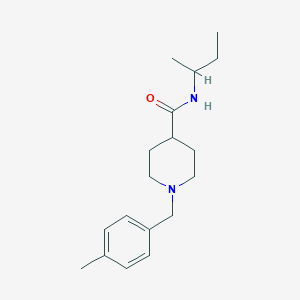![molecular formula C14H18ClN3O4 B5119257 4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide](/img/structure/B5119257.png)
4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[3-(4-morpholinyl)propyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the class of nitrobenzamides and is commonly referred to as CMPB or Compound 8.
作用机制
CMPB binds to the sigma-1 receptor with high affinity and acts as a competitive antagonist. The sigma-1 receptor is known to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels and NMDA receptors. By blocking the sigma-1 receptor, CMPB can modulate the activity of these downstream targets and alter cellular signaling pathways.
Biochemical and Physiological Effects:
CMPB has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of neuropathic pain and inflammation. CMPB has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, CMPB has been shown to protect against ischemic injury in the brain and heart.
实验室实验的优点和局限性
One of the main advantages of CMPB is its high selectivity for the sigma-1 receptor. This allows researchers to selectively block the sigma-1 receptor without affecting other receptors or ion channels. However, one limitation of CMPB is its relatively low potency compared to other sigma-1 receptor antagonists. This can make it difficult to achieve complete blockade of the sigma-1 receptor at lower concentrations.
未来方向
There are several future directions for research on CMPB. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, including neuropathic pain, anxiety, and depression. Additionally, CMPB's ability to protect against ischemic injury in the brain and heart suggests that it may have potential applications in the treatment of stroke and heart attack. Another area of interest is the development of more potent and selective sigma-1 receptor antagonists based on the structure of CMPB. These compounds may have improved pharmacokinetic and pharmacodynamic properties compared to CMPB and may be more suitable for clinical development.
合成方法
The synthesis of CMPB involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(4-morpholinyl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields CMPB as a yellow solid, which can be purified by recrystallization from a suitable solvent.
科学研究应用
CMPB has been extensively studied for its potential applications in the field of neuroscience. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including pain perception, anxiety, and depression. CMPB's ability to selectively block the sigma-1 receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
属性
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O4/c15-11-2-3-12(13(10-11)18(20)21)14(19)16-4-1-5-17-6-8-22-9-7-17/h2-3,10H,1,4-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKVIUQQUPIAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805227 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-chlorobenzamide](/img/structure/B5119217.png)

![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5119222.png)
![N-1,3-benzothiazol-2-yl-3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5119229.png)
![2-(3-chlorophenyl)-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]acetamide](/img/structure/B5119239.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5119241.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3-methylbenzamide](/img/structure/B5119242.png)
![4-fluoro-N-[(isobutylamino)carbonothioyl]benzamide](/img/structure/B5119249.png)
![ethyl 1-[4-(methylthio)benzyl]-3-piperidinecarboxylate](/img/structure/B5119270.png)

![2-(4-bromophenyl)-3-[3-(2-fluorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5119279.png)